Product packaging for Bis(3-cyclohexylpropyl) phthalate(Cat. No.:CAS No. 85409-67-2)

Bis(3-cyclohexylpropyl) phthalate

Cat. No.: B12648267
CAS No.: 85409-67-2
M. Wt: 414.6 g/mol
InChI Key: IPPGURVEOVWSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3-cyclohexylpropyl) phthalate is a high-purity chemical compound supplied as a reference standard for analytical and research applications. As a phthalate ester, it belongs to a class of chemicals primarily used as plasticizers to increase the flexibility, transparency, and durability of plastics, most notably polyvinyl chloride (PVC) . Phthalates are of significant research interest due to their widespread use in consumer products and potential health effects. Studies on other phthalate esters have shown they can act as endocrine-disrupting chemicals (EDCs), interfering with hormonal systems by modifying the release of hypothalamic, pituitary, and peripheral hormones, and through interactions with nuclear receptors and intracellular signaling pathways . Prolonged exposure to some phthalates has been linked to concerns regarding reproductive health, liver function, and other biological processes in scientific literature . Researchers utilize this compound for environmental monitoring, toxicological studies, analysis of material leaching, and as a standard in chromatography and mass spectrometry to ensure accurate identification and quantification in complex samples. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for any form of human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O4 B12648267 Bis(3-cyclohexylpropyl) phthalate CAS No. 85409-67-2

Properties

CAS No.

85409-67-2

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

IUPAC Name

bis(3-cyclohexylpropyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H38O4/c27-25(29-19-9-15-21-11-3-1-4-12-21)23-17-7-8-18-24(23)26(28)30-20-10-16-22-13-5-2-6-14-22/h7-8,17-18,21-22H,1-6,9-16,19-20H2

InChI Key

IPPGURVEOVWSRH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCOC(=O)C2=CC=CC=C2C(=O)OCCCC3CCCCC3

Origin of Product

United States

Synthesis and Derivatization Strategies for Bis 3 Cyclohexylpropyl Phthalate Analogues

Esterification Pathways in Phthalate (B1215562) Ester Synthesis

The fundamental reaction for producing phthalate esters, including analogues of bis(3-cyclohexylpropyl) phthalate, is esterification. This process typically involves the reaction of phthalic anhydride (B1165640) with an appropriate alcohol. nih.gov The synthesis is a two-step process.

The first reaction involves the alcoholysis of phthalic anhydride, where an alcohol (ROH) reacts with the anhydride to form a monoester. wikipedia.org This initial step is generally rapid and does not require a catalyst.

C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R

The second esterification, converting the monoester into a diester, is a more challenging and reversible reaction that necessitates the removal of water to drive the equilibrium toward the product. wikipedia.org This step is typically catalyzed to achieve efficient conversion. researchgate.net

C₆H₄(CO₂H)CO₂R + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O

A well-established method for this transformation is the Fischer-Speier esterification, which uses an acid catalyst and often heat to drive the reaction. nih.gov To overcome the equilibrium limitations of the second step, water is continuously removed from the reaction mixture, often through azeotropic distillation.

Alternative pathways, such as the Steglich esterification, use coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). youtube.com This method is milder and can be performed at room temperature, avoiding the harsh conditions of traditional acid catalysis. youtube.comncsu.edu

Catalytic Approaches in Phthalate Ester Production

Catalysis is crucial for the efficient and economical production of phthalate esters. A variety of catalysts have been developed and are employed industrially, each with specific advantages.

Traditionally, strong mineral acids such as sulfuric acid have been widely used as esterification catalysts. google.com However, their use can lead to undesirable side reactions and corrosion issues. Para-toluene sulfonic acid (p-TSA) is another common acid catalyst. google.com

More contemporary approaches utilize metal-based catalysts, including titanium, zirconium, and tin compounds . google.com Organotitanates, for example, are effective catalysts for the esterification of terephthalic acid and are used in commercial processes. google.com

Solid acid catalysts represent a significant advancement, offering easier separation from the reaction mixture and potential for reuse. Sulfamic acid has been demonstrated as an effective and eco-friendly solid acid catalyst for the esterification of phthalic anhydride with alcohols like n-butanol, achieving high conversion rates. cwejournal.org Zeolites, particularly hydrophobic variants like H-Y and H-Beta, also show promise as reusable Brønsted-acid catalysts for related reactions like the hydrolysis of phthalate esters. frontiersin.orgresearchgate.net

The table below summarizes various catalytic systems used in phthalate ester synthesis.

Catalyst TypeExamplesKey Characteristics
Mineral Acids Sulfuric Acid (H₂SO₄), Para-toluene sulfonic acid (p-TSA)Traditional, effective but can be corrosive and lead to side products. google.com
Metal-Based Catalysts Titanium alcoholates, Zirconium chelates, Tin compoundsWidely used in industrial processes, good activity. google.com
Solid Acid Catalysts Sulfamic Acid, Zeolites (H-Y, H-Beta), Phenolsulfonic acid-formaldehyde (PSF) resinEco-friendly, reusable, simplified product purification. cwejournal.orgfrontiersin.orgorganic-chemistry.org
Organocatalysts 4-dimethylaminopyridine (DMAP)Used in milder reaction conditions (e.g., Steglich esterification), highly efficient. ncsu.edu

Green Chemistry Principles in the Development of Phthalate Ester Synthesis

The principles of green chemistry are increasingly influencing the design of synthesis routes for phthalate esters, aiming to reduce environmental impact and enhance sustainability. wjarr.comresearchgate.net

Key principles applied in this context include:

Waste Prevention: The ideal synthesis has high atom economy, incorporating most of the atoms from the reactants into the final product. The reaction of phthalic anhydride with alcohols is inherently atom-economical, with water being the only major byproduct. researchgate.net

Catalysis: The use of catalysts is preferred over stoichiometric reagents. researchgate.net The shift from corrosive mineral acids to reusable solid acid catalysts like zeolites or sulfamic acid exemplifies this principle. cwejournal.orgfrontiersin.org These catalysts reduce waste and allow for simpler, more energy-efficient purification processes.

Use of Renewable Feedstocks: A key goal of green chemistry is to utilize raw materials from renewable sources. researchgate.net While traditional phthalate synthesis relies on petroleum-derived o-xylene (B151617) or naphthalene, research is exploring the production of chemical precursors from biomass. wikipedia.org

Safer Solvents and Auxiliaries: Green chemistry encourages minimizing or replacing hazardous solvents. mdpi.com Solvent-free reaction conditions for esterification are being explored, which can significantly reduce waste and environmental impact. organic-chemistry.org When solvents are necessary, greener alternatives like acetonitrile (B52724) are being investigated to replace more hazardous options like chlorinated solvents. youtube.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. researchgate.net The development of highly active catalysts that enable lower reaction temperatures contributes to more energy-efficient processes. kuleuven.be Microwave-assisted synthesis is another technique that can increase efficiency and reduce energy use. mdpi.com

Recycling and Recovery of Phthalate Precursors from Industrial By-products

A circular economy approach to chemical manufacturing involves recycling waste products to recover valuable precursors. This is highly relevant for phthalates, which are present in large quantities in plastic waste, particularly from PVC.

Significant research has focused on the chemical recycling of plastics to recover the building blocks of polymers. nih.gov For instance, waste polyethylene (B3416737) terephthalate (B1205515) (PET) can be depolymerized through processes like hydrolysis or acetolysis to recover terephthalic acid (TPA) , a close relative of phthalic acid. digitellinc.commdpi.comnih.gov Alkaline hydrolysis of PET from post-consumer bottles, for example, can produce TPA with purities exceeding 96% after purification. digitellinc.com Similarly, hydrothermal liquefaction is another effective method for converting PET waste into high-purity TPA without the need for a catalyst. mdpi.com

More directly, legacy phthalate esters extracted from plastic waste can be catalytically converted back into valuable aromatic compounds. frontiersin.orgrsc.org A process using hydrophobic zeolites can hydrolyze dialkyl phthalates to yield phthalic acid in near-quantitative amounts. frontiersin.orgresearchgate.net This recovered phthalic acid can then be repurposed for the synthesis of new esters. Further catalytic processing, such as decarboxylation using noble metal catalysts, can convert the recovered phthalic acid into other useful chemicals like benzoic acid or benzene , demonstrating the potential to revalorize plastic waste into high-quality chemical feedstocks. frontiersin.orgrsc.org

Advanced Analytical Characterization and Quantification of Bis 3 Cyclohexylpropyl Phthalate in Environmental Matrices

Chromatographic-Mass Spectrometric Techniques for Phthalate (B1215562) Ester Profiling

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of phthalate esters in environmental matrices. These techniques offer the requisite selectivity and sensitivity to identify and quantify compounds like Bis(3-cyclohexylpropyl) phthalate, even at trace levels.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile organic compounds, including a range of phthalates. oregonstate.edurestek.com For high molecular weight phthalates such as this compound, specific considerations in the methodology are necessary to achieve reliable results. The analysis involves the separation of the compound from a complex mixture in the gas chromatograph followed by detection and identification by the mass spectrometer.

Typically, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane, is employed for the separation. restek.com The oven temperature program is optimized to ensure the elution of higher molecular weight compounds without thermal degradation. Due to the high boiling point of this compound, a temperature ramp up to 300-320°C is often required. oregonstate.edu Electron ionization (EI) is the most common ionization technique, which can sometimes lead to extensive fragmentation. For many phthalates, a characteristic fragment ion at m/z 149, corresponding to the protonated phthalic anhydride (B1165640), is used for quantification. restek.comnih.gov However, for more definitive identification of high molecular weight phthalates, monitoring the molecular ion or other specific high-mass fragment ions is crucial, especially when dealing with complex environmental samples where interferences are common. spectroscopyonline.comchromatographyonline.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

Parameter Value/Description
GC System Agilent 8890 GC or similar
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless or Pulsed Splitless
Inlet Temperature 280 °C
Oven Program 60 °C (1 min), ramp to 310 °C at 15 °C/min, hold for 10 min
MS System 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

| Monitored Ions | To be determined from the compound's mass spectrum |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of a broad range of phthalates, including those with high molecular weight and lower volatility. s4science.atwaters.com This technique is particularly advantageous as it often circumvents the need for derivatization, which can be a requirement for some polar phthalate metabolites in GC-MS. nih.gov

For the analysis of this compound, a reversed-phase LC separation is typically employed, using a C18 or similar column. The mobile phase usually consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a small amount of ammonium (B1175870) acetate (B1210297) or formate (B1220265) to enhance ionization. nih.gov Electrospray ionization (ESI) is a common ionization source, and it can be operated in either positive or negative ion mode, depending on the analyte and the mobile phase composition. nih.gov

Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. s4science.atmdpi.com This minimizes matrix interference and allows for accurate quantification at very low concentrations. For this compound, specific MRM transitions would need to be determined by infusing a standard of the compound into the mass spectrometer.

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

Parameter Value/Description
LC System Waters ACQUITY UPLC H-Class or similar
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 50% to 100% B over 5 minutes
MS/MS System Waters Xevo TQD or similar
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | To be determined (e.g., [M+H]+ → fragment ions) |

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. wikipedia.orgnih.gov The principle of IDMS involves spiking the sample with a known amount of a stable, isotopically labeled analog of the target analyte before sample preparation and analysis. youtube.com This internal standard behaves identically to the native analyte throughout the extraction, cleanup, and instrumental analysis processes.

By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract, any losses of the analyte during sample processing can be accurately corrected for. libretexts.org This approach effectively minimizes the impact of matrix effects and variations in instrument response, leading to highly reliable quantitative data. For the analysis of this compound, a corresponding stable isotope-labeled standard (e.g., with 13C or 2H) would be required. The use of IDMS is particularly crucial for complex environmental matrices such as soil, sediment, and sludge, where significant analyte loss and matrix-induced signal suppression or enhancement can occur. nih.govnih.gov

Emerging Separation and Detection Technologies for Phthalate Esters

While chromatographic-mass spectrometric techniques are well-established, research continues into new technologies that can offer enhanced resolution, higher throughput, and more comprehensive characterization of phthalates and other plasticizers in environmental samples.

Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), is an ion mobility-based separation technique that can be coupled with mass spectrometry. nih.govhelsinki.fi DMS separates ions in the gas phase at atmospheric pressure based on the difference in their mobility in low and high electric fields. nih.gov This technique can distinguish between isomers that are often difficult to separate by chromatography alone. nih.govhelsinki.fi

While specific applications of DMS for the analysis of this compound have not been widely reported, the technique holds significant potential for the analysis of complex phthalate mixtures. Phthalates can exist as numerous structural isomers, particularly the high molecular weight varieties, which can co-elute during chromatographic separation. DMS could provide an additional dimension of separation, enhancing the ability to resolve and individually quantify these isomers. biorxiv.org This would be particularly valuable in environmental studies where different isomers may exhibit varying toxicities and degradation rates.

High-throughput screening (HTS) methodologies are being increasingly developed to rapidly assess the presence of a large number of environmental contaminants in numerous samples. These approaches often involve simplified sample preparation, rapid analytical techniques, and automated data processing. While direct HTS methods for this compound are not yet established, the principles of HTS can be applied to the broader class of plasticizers.

HTS can be achieved through various analytical platforms. For instance, flow-injection analysis coupled with mass spectrometry can provide a rapid screening of samples without chromatographic separation. Another approach involves the use of robotic systems for automated sample preparation, such as solid-phase extraction, followed by a fast LC-MS/MS or GC-MS analysis. The goal of HTS is not necessarily to provide highly accurate quantification for every compound but to identify samples that contain contaminants of concern above a certain threshold, which can then be subjected to more rigorous quantitative analysis. These screening methods are invaluable for large-scale environmental monitoring programs and for prioritizing samples for in-depth investigation.

Methodologies for Sample Preparation and Extraction from Diverse Environmental Compartments

The choice of sample preparation technique is contingent upon the physicochemical properties of the matrix, the target analyte, and the required concentration levels. hitachi-hightech.com Given the ubiquitous nature of phthalates in laboratory environments, meticulous sample handling is paramount to avoid contamination and subsequent overestimation of their concentrations in environmental samples. nih.govmdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govresearchgate.net It utilizes a coated fiber to extract analytes directly from a sample or its headspace. nih.gov The selection of the fiber coating is critical and depends on the polarity of the target analyte. For phthalate esters, which are semi-volatile compounds, coatings such as polyacrylate (PA) and polydimethylsiloxane (B3030410) (PDMS) have been successfully employed. nih.govresearchgate.net

SPME can be applied in different modes:

Direct Immersion (DI-SPME): The coated fiber is directly immersed into a liquid sample (e.g., water). nih.gov This method has been shown to be effective for the analysis of phthalate esters in human serum, significantly reducing sample preparation time. nih.gov

Headspace (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a solid or liquid sample. This is particularly useful for volatile and semi-volatile compounds in complex matrices like soil or sludge. researchgate.net

Variants of SPME, such as in-tube SPME, offer automation possibilities and can be directly coupled with analytical instruments like gas chromatography (GC) or HPLC, streamlining the analytical process. nih.govscilit.com The efficiency of SPME is influenced by several factors, including extraction time, temperature, pH, and sample agitation, which must be optimized to achieve high sensitivity and reproducibility. researchgate.net

Table 1: Examples of SPME Conditions for Phthalate Analysis in Environmental Samples

Phthalate(s) Matrix SPME Fiber Extraction Mode Key Findings Reference(s)
DnBP, DiBP, DEHPLake WaterNot SpecifiedSPMEMethod proved to be rapid, sensitive, and practical for quantitative analysis in salt lake waters. scilit.com
Six PhthalatesWaterPolyacrylate (PA), Polydimethylsiloxane (PDMS)Direct ImmersionDifferent fiber coatings were investigated to optimize the extraction of various phthalate esters. researchgate.net
Phthalate EstersHuman Serum85-µm PolyacrylateDirect ImmersionReduced sample preparation time by a factor of 50; LOD averaged 15 pg/µL with RSDs < 4%. nih.gov

Note: This table presents data for various phthalate esters as examples of SPME applications, given the limited specific data for this compound.

Liquid-Liquid Microextraction (LLME) and its variants are miniaturized versions of traditional liquid-liquid extraction that offer high enrichment factors while minimizing solvent consumption. nih.govresearchgate.net These techniques are particularly suited for the preconcentration of trace organic compounds from aqueous samples. nih.gov

One prominent variant is Dispersive Liquid-Liquid Microextraction (DLLME) . In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. nih.govmdpi.com This large surface area facilitates the rapid transfer of analytes from the aqueous phase to the extraction solvent. researchgate.net After extraction, the phases are separated by centrifugation, and the enriched analyte in the sedimented phase is collected for analysis. nih.gov

Recent innovations include Air-Assisted Liquid-Liquid Microextraction (AALLME) , which eliminates the need for a disperser solvent. In AALLME, fine droplets are formed by repeatedly sucking and injecting the mixture of the sample and extraction solvent with a syringe. nih.gov Another approach, Vortex-Assisted Liquid-Liquid Microextraction (VALLME) , uses vortex mixing for emulsification, reducing extraction time and improving efficiency. epa.gov

Table 2: Performance of Liquid-Liquid Microextraction Techniques for Phthalate Analysis

Technique Phthalate(s) Matrix Extraction Solvent Detection Limit (LOD) Recovery (%) Reference(s)
AALLMEDMP, DEP, DIBP, DNBP, DEHPAqueous SamplesNot specified0.12–1.15 ng/mL89–102 nih.gov
VALLMEDMEP, BBP, DCHP, DBP, DNOPLiquorHexanoic Acid1.1–2.3 ng/mL89–93 epa.gov
SB-DLLMEDMP, DEP, DiBP, DBP, DEHP, DnOPWatern-hexane1–8 ng/mL93.4–104.5 mdpi.com
UVA-DLLMEDMP, DEP, DiBP, DBP, DEHP, DNOPHoneyBenzeneNot specifiedNot specified nih.gov

Note: This table illustrates the application of LLME techniques to other phthalates, as specific performance data for this compound is not available. Abbreviations: AALLME - Air-Assisted Liquid-Liquid Microextraction; VALLME - Vortex-Assisted Liquid-Liquid Microextraction; SB-DLLME - Solvent-Based Dispersive Liquid-Liquid Microextraction; UVA-DLLME - Ultrasound Vortex Assisted Dispersive Liquid-Liquid Microextraction.

Achieving low-level detection of phthalates like this compound requires a comprehensive pre-treatment strategy to remove matrix interferences and enrich the analyte. nih.govhitachi-hightech.com For solid samples like soil and sediment, initial extraction is often performed using techniques such as accelerated solvent extraction (ASE) or ultrasonic extraction, followed by a clean-up step. toxicfreefood.org

Solid-Phase Extraction (SPE) is a common and effective clean-up technique. toxicfreefood.org It involves passing the sample extract through a cartridge containing a solid adsorbent (e.g., C18, Florisil). The analytes are retained on the sorbent while interferences are washed away. The analytes are then eluted with a small volume of a suitable solvent. mdpi.com

For complex matrices, a combination of techniques may be necessary. For instance, gel permeation chromatography (GPC) can be used to remove high-molecular-weight interferences like lipids before instrumental analysis. toxicfreefood.org The ultimate goal of any pre-treatment protocol is to produce a clean, concentrated extract that is compatible with the analytical instrument, thereby ensuring accurate and reliable quantification at trace levels. researchgate.nettoxicfreefood.org

Quality Assurance and Quality Control in Phthalate Analysis

Given the ubiquitous presence of phthalates in laboratory materials, rigorous Quality Assurance (QA) and Quality Control (QC) procedures are essential for generating reliable data. mdpi.comtoxicfreefood.org The "phthalate blank problem" is a significant challenge, where contamination can arise from solvents, glassware, pipette tips, and even laboratory air, leading to false positives or overestimated concentrations. mdpi.com

A comprehensive QA/QC program for phthalate analysis should include the following elements:

Procedural Blanks: Analyzing a blank sample (e.g., purified water or solvent) that is carried through the entire sample preparation and analysis procedure. toxicfreefood.org This helps to identify and quantify any background contamination.

Spiked Samples (Matrix Spikes): A known amount of the target analyte is added to an actual environmental sample before extraction. The recovery of the spike is calculated to assess the method's accuracy and the influence of the sample matrix. toxicfreefood.org

Duplicate Analysis: Analyzing a subset of samples in duplicate to assess the precision and reproducibility of the entire analytical method. toxicfreefood.org

Use of Internal Standards: Mass-labeled internal standards (e.g., deuterated phthalates) are added to samples before extraction. toxicfreefood.org Since the internal standard behaves similarly to the native analyte during extraction and analysis, its recovery can be used to correct for losses and matrix effects, improving the accuracy of quantification. nih.gov

Calibration and Verification: Regular calibration of the analytical instrument using certified reference standards is crucial. mdpi.com The calibration curve must be verified on each working day to ensure the stability of the instrument's response. mdpi.com

Laboratory Environment Control: Strict protocols should be in place to minimize contamination. This includes using glassware that has been baked at high temperatures, running purified solvents, and avoiding the use of plastic materials wherever possible. toxicfreefood.org

By implementing these stringent QA/QC measures, laboratories can ensure the integrity and reliability of data for phthalates, including this compound, in environmental matrices. mdpi.comtoxicfreefood.orgmdpi.com

Environmental Occurrence, Distribution, and Transport Dynamics of Bis 3 Cyclohexylpropyl Phthalate

Anthropogenic Sources and Release Mechanisms of Phthalate (B1215562) Esters

Phthalates are primarily released into the environment from anthropogenic activities due to their use as plasticizers. epa.govmdpi.comresearchgate.net They are not chemically bound to the polymer matrix and can therefore leach, migrate, or evaporate from products over time. climate-service-center.deresearchgate.net

Migration from Polymeric Materials and Consumer Products

A primary pathway for phthalate release is migration from a multitude of consumer products. mdpi.comresearchgate.net These include, but are not limited to, PVC plastics, building materials, household furnishings, food packaging, and personal care products. researchgate.netnih.govnih.govkoreamed.orgwikipedia.org The rate of migration can be influenced by factors such as temperature, the age of the product, and the type of contact (e.g., with fatty foods). nih.govwikipedia.org Everyday items like vinyl flooring, shower curtains, and even children's toys have been identified as sources of more common phthalates. wikipedia.orgyoutube.com

Industrial and Municipal Discharge Contributions

Industrial facilities that manufacture or use phthalates in their processes are significant point sources of environmental contamination. epa.govnih.gov Wastewater from these industries can carry phthalates into sewer systems. epa.govnih.gov Municipal wastewater treatment plants (WWTPs) also receive phthalates from domestic households through the disposal of various consumer products. epa.govresearchgate.netfrontiersin.org While WWTPs can remove a significant portion of some phthalates, they are not always completely effective, leading to their discharge into receiving water bodies. epa.govresearchgate.netresearchgate.net Sludge from these plants, if used as agricultural fertilizer, can also introduce phthalates into terrestrial environments. nih.govnih.gov

Distribution and Levels in Environmental Compartments

Once released, phthalates become distributed throughout various environmental compartments, including the atmosphere, water systems, and terrestrial environments. nih.govresearchgate.netrsc.org Their distribution is governed by their specific physicochemical properties, such as molecular weight, water solubility, and volatility. researchgate.net

Atmospheric Concentrations and Air-Surface Exchange

Certain phthalates can be released into the atmosphere from sources like building materials and consumer products. shu.edu.cnbcerp.org Their concentration in the air is influenced by factors such as temperature, humidity, and ventilation rates. shu.edu.cnnih.govresearchgate.net Phthalates in the atmosphere can exist in both the gas phase and adsorbed to particulate matter. climate-service-center.deshu.edu.cn This allows for atmospheric transport and subsequent deposition onto soil and water surfaces, a process known as air-surface exchange. climate-service-center.de

Aquatic System Contamination (Surface Water, Groundwater, Sediments)

Phthalates are frequently detected in various aquatic environments, including rivers, lakes, and oceans. researchgate.netnih.govfrontiersin.orgdoaj.org They enter these systems through industrial and municipal effluent, surface runoff, and atmospheric deposition. researchgate.netfrontiersin.org Due to their often low water solubility and tendency to adsorb to organic matter, many phthalates accumulate in sediments, which can act as long-term sinks and sources of these contaminants. nih.gov Contamination of groundwater has also been reported, often linked to sources like landfills and agricultural runoff. nih.govfrontiersin.org

Terrestrial Accumulation (Soil, Dust)

Soil contamination by phthalates is a significant concern, particularly in agricultural and urban areas. nih.govmdpi.com The application of sewage sludge, the use of plastic mulching in agriculture, and atmospheric deposition are major pathways for phthalate introduction into soils. nih.govmdpi.comnih.gov Phthalates are also ubiquitous in indoor dust, originating from the degradation and off-gassing of consumer products within homes, schools, and offices. youtube.combcerp.orgresearchgate.net Ingestion of dust is considered a significant exposure pathway for humans, especially children. youtube.com

Environmental Transport Processes

The movement and distribution of a chemical through the environment are critical to understanding its potential impact. However, specific data on the transport processes of Bis(3-cyclohexylpropyl) phthalate are not present in the available scientific literature.

Volatilization and Atmospheric Deposition

No studies were found that specifically measure or model the volatilization of this compound from soil or water surfaces into the atmosphere. Consequently, there is no information regarding its potential for long-range atmospheric transport or its subsequent deposition back onto terrestrial and aquatic ecosystems. For other phthalates, these processes are influenced by factors such as vapor pressure and Henry's Law constant, but these properties are not documented for this compound in the reviewed sources.

Leaching and Runoff in Aquatic Systems

The processes of leaching from materials (like plastics) and subsequent transport via runoff into streams, rivers, and lakes are key pathways for phthalate contamination of aquatic environments. nih.govmdpi.com Phthalates are not chemically bound to polymer matrices and can leach into the surrounding environment. nih.gov This leaching can be influenced by environmental conditions and the properties of the specific phthalate. mdpi.com However, no research was identified that quantifies the leaching rates of this compound from consumer or industrial products, nor were there studies on its behavior in soil and its potential for transport via surface runoff into water bodies.

Bioaccumulation and Biotic Transfer in Ecosystems

Bioaccumulation, the process by which a substance builds up in an organism, and its subsequent transfer through the food web are of significant ecological concern. The potential for a chemical to bioaccumulate is often related to its hydrophobicity. nih.gov

However, there is a lack of specific research on the bioaccumulation and biotic transfer of this compound. No studies providing bioconcentration factors (BCF), bioaccumulation factors (BAF), or biota-sediment accumulation factors (BSAF) for this compound in any species were found. Therefore, its potential to accumulate in aquatic or terrestrial organisms and to be transferred to higher trophic levels remains uncharacterized.

Biochemical Transformation and Environmental Degradation Pathways of Bis 3 Cyclohexylpropyl Phthalate

Microbial Degradation of Phthalate (B1215562) Esters

Microbial degradation is considered the most effective and significant process for the elimination of phthalate esters (PAEs) from both aquatic and terrestrial environments. nih.govnih.gov A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to break down these compounds. nih.govnih.gov The degradation process is initiated by the hydrolysis of the ester bonds, which releases the phthalate moiety and the corresponding alcohols. nih.gov The subsequent breakdown of the central phthalic acid structure differs significantly depending on the presence or absence of oxygen. researchgate.net

The rate and extent of biodegradation are influenced by the structure of the phthalate ester itself. Generally, PAEs with shorter, linear alkyl chains are more readily degraded than those with longer or more complex branched chains. nih.gov For instance, studies on dicyclohexyl phthalate (DCHP), which contains bulky cycloalkyl groups, show it is more resistant to degradation compared to simpler phthalates like diethyl phthalate (DEP) or di-n-butyl phthalate (DBP). nih.gov

Aerobic Biodegradation Mechanisms

Under aerobic conditions, microorganisms employ a multi-step enzymatic process to mineralize phthalate esters, ultimately converting them to carbon dioxide and water. plos.org This pathway involves initial hydrolysis followed by the breakdown of the aromatic ring.

The primary and rate-limiting step in the aerobic degradation of PAEs is the enzymatic hydrolysis of the two ester linkages. nih.gov This process typically occurs sequentially. First, a diesterase enzyme cleaves one ester bond, converting the phthalate diester into its corresponding monoester and releasing an alcohol molecule. nih.gov Subsequently, a monoesterase acts on the phthalate monoester, cleaving the second ester bond to yield phthalic acid and another alcohol molecule. canada.ca

For a compound like bis(3-cyclohexylpropyl) phthalate, this initial step would be expected to produce mono(3-cyclohexylpropyl) phthalate and, ultimately, phthalic acid and 3-cyclohexylpropanol. Studies on the structurally similar DCHP confirm this hydrolytic pathway, where it is converted to monocyclohexyl phthalate (MCHP). cpsc.gov However, the rate of this hydrolysis for bulky phthalates is considerably slower than for short-chain phthalates. cpsc.gov For example, some bacterial strains that rapidly degrade DBP show poor degradation of DCHP. nih.gov This suggests that the large cyclohexylpropyl groups in this compound would likely result in a slow rate of initial hydrolysis.

Once phthalic acid is formed, aerobic bacteria degrade the aromatic ring by introducing hydroxyl groups, a process catalyzed by dioxygenase enzymes. nih.gov This hydroxylation destabilizes the aromatic structure, preparing it for cleavage. There are two primary pathways for this, which differ between Gram-positive and Gram-negative bacteria. nih.gov

4,5-Dioxygenase Pathway: Predominantly found in Gram-negative bacteria, this pathway involves a phthalate 4,5-dioxygenase that converts phthalate to cis-4,5-dihydroxy-4,5-dihydrophthalate. This intermediate is then dehydrogenated to 4,5-dihydroxyphthalate, which is subsequently decarboxylated to form protocatechuate (3,4-dihydroxybenzoic acid). nih.govresearchgate.net

3,4-Dioxygenase Pathway: Common in Gram-positive bacteria, this pathway uses a phthalate 3,4-dioxygenase to form cis-3,4-dihydroxy-3,4-dihydrophthalate. A subsequent dehydrogenation yields 3,4-dihydroxyphthalate, which is also decarboxylated to protocatechuate. nih.gov

Protocatechuate is a key central intermediate that is then funneled into common metabolic routes. nih.gov The aromatic ring of protocatechuate is cleaved by other dioxygenases (either ortho- or meta-cleavage), and the resulting products are further metabolized to intermediates of the Krebs cycle. nih.gov

A diverse range of bacterial genera are capable of degrading phthalates. Many of these microorganisms are isolated from contaminated soil and sediment. nih.gov

Bacterial Genus Relevance to Phthalate Degradation References
RhodococcusKnown to degrade a wide variety of PAEs, including high-molecular-weight compounds like DEHP. nih.govresearchgate.net
PseudomonasFrequently cited for phthalate degradation; however, some species show limited activity against bulky phthalates like DCHP. cpsc.gov
SphingomonasIsolated strains have been shown to degrade PAEs, though with lower efficiency for those with longer alkyl chains. nih.gov
CorynebacteriumIdentified as a PAE-degrading genus, particularly for shorter-chain phthalates. nih.gov
NocardiaStrains have been identified that can efficiently degrade DEHP. nih.gov
BacillusSome species are known to degrade various phthalate esters. kaydiandesign.com
ArthrobacterCapable of utilizing phthalic acid as a sole carbon source. nih.gov
GordoniaShows high efficiency in degrading various PAEs.

The degradation process is mediated by several key classes of enzymes:

Enzyme Class Function in Phthalate Degradation References
Carboxylesterases (Esterases) Catalyze the initial hydrolysis of phthalate diesters to monoesters and then to phthalic acid. Their specificity and efficiency are highly dependent on the structure of the PAE's side chains. nih.govcpsc.gov
Dioxygenases Incorporate molecular oxygen into the phthalate aromatic ring, initiating its destabilization. This includes phthalate 4,5-dioxygenases and 3,4-dioxygenases. nih.govnih.gov
Dehydrogenases Catalyze the oxidation of the cis-dihydrodiol intermediates formed by dioxygenases, leading to the formation of dihydroxyphthalates. researchgate.net
Decarboxylases Remove a carboxyl group from dihydroxyphthalate intermediates to form protocatechuate. nih.govresearchgate.net

Anaerobic Biodegradation Mechanisms

In the absence of oxygen, the degradation of phthalates proceeds through a fundamentally different pathway, as dioxygenase enzymes cannot be used to activate the aromatic ring. researchgate.net Anaerobic biodegradation of DCHP has been observed, with a reported half-life of 26.4 days in river sediment, indicating this is a viable environmental fate process. nih.gov

The anaerobic degradation of phthalic acid is initiated by its activation to a high-energy thioester intermediate, phthaloyl-coenzyme A (CoA). researchgate.netplos.org This activation is a critical step that facilitates the otherwise difficult removal of a carboxyl group from the stable aromatic ring. nih.gov

The formation of phthaloyl-CoA can be catalyzed by two different types of enzymes:

CoA Ligase (ATP-dependent): Found in sulfate-reducing bacteria, this enzyme uses the energy from ATP hydrolysis to attach CoA to phthalate.

CoA Transferase: Utilized by denitrifying bacteria, this enzyme transfers a CoA moiety from a donor molecule, such as succinyl-CoA, to phthalate in an ATP-independent reaction. researchgate.net

Following its formation, the highly unstable phthaloyl-CoA intermediate is rapidly decarboxylated by the enzyme phthaloyl-CoA decarboxylase (PCD) . researchgate.netnih.gov This key, oxygen-sensitive enzyme removes a carboxyl group to produce benzoyl-CoA , a central intermediate in the anaerobic degradation pathway for many aromatic compounds. nih.govplos.org The benzoyl-CoA then enters a common pathway where the aromatic ring is reduced and eventually cleaved hydrolytically. plos.org This anaerobic strategy, involving activation to a CoA ester followed by decarboxylation, is the accepted mechanism for the breakdown of the phthalate ring under anoxic conditions. nih.govresearchgate.net

Specialized Enzyme Systems (e.g., UbiD family)

While the degradation of many xenobiotics is initiated by oxygenases in aerobic bacteria, anaerobic bacteria employ a different strategy for phthalate activation. nih.gov In these oxygen-free environments, phthalate is activated to the highly unstable intermediate, phthaloyl-coenzyme A (CoA). nih.gov This critical step is followed by the action of phthaloyl-CoA decarboxylase (PCD), an enzyme belonging to the UbiD family. nih.govresearchgate.net

The UbiD family of enzymes are known for their role in the (de)carboxylation of various aromatic acids. manchester.ac.uk They utilize a unique prenylated flavin mononucleotide (prFMN) cofactor, which is synthesized by a partner protein, typically denoted as UbiX. nih.govresearchgate.netmanchester.ac.uk In the context of phthalate degradation, PCD catalyzes the decarboxylation of phthaloyl-CoA to form benzoyl-CoA, a central intermediate in the anaerobic degradation pathway of many aromatic compounds. nih.govresearchgate.netnih.govuni-konstanz.de This pathway has been identified in denitrifying and sulfate-reducing bacteria. nih.govnih.govuni-konstanz.de The discovery of this pathway suggests that even in the absence of oxygen, specialized enzyme systems are capable of breaking down the stable phthalate structure.

While direct evidence for the action of UbiD family enzymes on this compound is lacking, it is plausible that once the parent compound is hydrolyzed to phthalic acid, this anaerobic degradation pathway could play a role in its ultimate mineralization in anoxic sediments and soils.

Fungal Degradation Pathways

Fungi are recognized for their significant capacity to degrade a wide range of environmental pollutants, including phthalate esters. researchgate.netnih.govmdpi.com Various fungal species, including those from the genera Aspergillus, Penicillium, Fusarium, and Pleurotus, have been shown to effectively break down high-molecular-weight phthalates like di(2-ethylhexyl) phthalate (DEHP). nih.govmdpi.comnih.govresearchgate.net The degradation process is typically initiated by esterases, which hydrolyze the diester to its monoester and subsequently to phthalic acid and the corresponding alcohol. nih.govresearchgate.net

For instance, Fusarium culmorum has demonstrated the ability to degrade 99.30% of 500 mg L⁻¹ dibutyl phthalate (DBP) within 9.5 days, a process attributed to high esterase production. mdpi.com Similarly, Pleurotus ostreatus mineralized over 99% of DBP at the same concentration within 13 days. mdpi.com Studies on fungi isolated from plastic-contaminated soils, such as Aspergillus japonicus, Penicillium brocae, and Purpureocillium lilacinum, have shown complete utilization of DEHP from PVC blood bags. nih.gov

The metabolic pathways in fungi often involve initial hydrolysis followed by further oxidation. nih.gov For example, the biotransformation of DBP by various fungal strains can involve cytochrome P450-dependent monohydroxylation of the butyl chains, followed by de-esterification to yield phthalic acid. nih.gov Given these robust enzymatic capabilities, it is highly probable that various soil and aquatic fungi can degrade this compound, starting with the hydrolytic cleavage of its ester bonds.

Table 1: Examples of Fungal Species with Phthalate Degradation Capabilities

Fungal Species Phthalate Degraded Degradation Efficiency Reference
Aspergillus flavus Dibutyl phthalate (DBP) 99.34% of 100 mg L⁻¹ in 15 days mdpi.com
Fusarium culmorum Dibutyl phthalate (DBP) 99.30% of 500 mg L⁻¹ in 9.5 days mdpi.com
Pleurotus ostreatus Dibutyl phthalate (DBP) >99% of 500 mg L⁻¹ in 13 days mdpi.com
Aspergillus niger Di(2-ethylhexyl) phthalate (DEHP) Most efficient among tested species researchgate.net
Purpureocillium lilacinum Di(2-ethylhexyl) phthalate (DEHP) Complete utilization from PVC bags nih.gov

Note: This table presents data for phthalates structurally related to this compound to illustrate fungal degradation potential.

Algal Bioremediation Potential for Phthalate Esters

Microalgae have demonstrated potential not only for the bioaccumulation but also for the biodegradation of phthalate esters, positioning them as candidates for bioremediation in aquatic environments. mdpi.com Several studies have investigated the ability of different algal species to remove phthalates like diethyl phthalate (DEP) and DBP from water. nih.govarcjournals.org

The degradation can be mediated by both extracellular and intracellular enzymes. nih.gov For example, in the case of DEP, biodegradation is primarily attributed to algal extracellular enzymes. For DBP, both extra- and intracellular enzymes play significant roles. nih.gov Species such as Cylindrotheca closterium, Dunaliella salina, and Chaetoceros muelleri have shown notable efficiency in degrading DBP. nih.govarcjournals.org Symbiotic systems of microalgae and bacteria may offer an even more effective solution for phthalate removal, as the bacteria can utilize the oxygen produced by the algae for aerobic degradation, while the algae can assimilate the CO₂ released from bacterial respiration. researchgate.netdntb.gov.ua

While some algae can biosynthesize certain phthalates, many species are capable of acting as bioremediators by accumulating or degrading these pollutants. mdpi.com The effectiveness of algal bioremediation can be influenced by environmental conditions and the specific algal species. Although direct studies on this compound are unavailable, the documented ability of algae to degrade other complex phthalates suggests a potential role in the bioremediation of this compound in aquatic systems.

Abiotic Degradation Processes

In addition to biological breakdown, phthalate esters are subject to abiotic degradation processes in the environment, primarily photodegradation and hydrolysis. mdpi.com These processes can be significant, particularly in surface waters and moist soils.

Photodegradation Mechanisms and Products

Photodegradation, or photolysis, is the breakdown of compounds by light. In aquatic environments, the photodegradation of phthalates like DEHP can be influenced by natural water constituents such as nitrate (B79036) ions, ferric ions, and dissolved organic matter like fulvic acids. nih.gov

The presence of nitrate or ferric ions can accelerate the photodegradation of DEHP by generating highly reactive hydroxyl radicals (•OH) upon irradiation with sunlight. nih.gov Fulvic acids can also promote photolysis at low concentrations by absorbing light and transferring the energy to the phthalate molecule or by generating other reactive species. nih.gov However, at high concentrations, fulvic acids can inhibit photolysis by acting as a light screen, preventing light from reaching the pollutant molecules. nih.gov

The degradation pathways initiated by photolysis can involve direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by reactive species. These pathways can lead to the hydroxylation of the aromatic ring, cleavage of the ester bond, and further oxidation of the side chains, ultimately breaking down the parent compound into smaller, often more biodegradable, products. nih.govresearchgate.net

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phthalate esters, this involves the cleavage of the ester linkages, yielding the monoester and eventually phthalic acid and the corresponding alcohol (in this case, 3-cyclohexylpropanol). tudelft.nlresearchgate.net

The rate of hydrolysis is highly dependent on pH. While some spontaneous hydrolysis can occur, the process is generally slow under neutral pH conditions. tudelft.nl The rate typically increases under acidic or, more significantly, alkaline conditions. tudelft.nl Enzymatic hydrolysis, as discussed in the biotic degradation sections, is far more efficient than abiotic hydrolysis under typical environmental conditions. tudelft.nl However, over long periods, abiotic hydrolysis contributes to the slow breakdown of phthalates in aqueous environments. For high-molecular-weight phthalates like this compound, the rate of abiotic hydrolysis is expected to be slow due to their low water solubility and steric hindrance.

Factors Influencing Phthalate Ester Biodegradability

The biodegradability of phthalate esters is not uniform and is influenced by a combination of factors related to the chemical's structure and the surrounding environmental conditions. researchgate.net

Key factors include:

Chemical Structure: The length and branching of the alkyl chains are critical. Phthalates with shorter, linear alkyl chains (e.g., DEP, DBP) are generally degraded more rapidly than those with longer or branched chains (e.g., DEHP). epa.gov The cyclohexyl groups in this compound likely increase its recalcitrance compared to simple alkyl chain phthalates.

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Generally, phthalate degradation rates increase with temperature up to an optimal point, typically around 30-37°C for many degrading consortia, before declining at higher temperatures. nih.govnih.gov

pH: The pH of the environment affects microbial growth and the activity of degradative enzymes. Most phthalate-degrading microorganisms thrive under neutral to slightly alkaline conditions (pH 7.0-8.0). nih.govnih.gov Extreme pH values, either acidic or basic, can inhibit or halt biodegradation. nih.govnih.gov

Bioavailability: The low water solubility of high-molecular-weight phthalates limits their availability to microorganisms. Processes that increase their solubility or dispersion can enhance degradation rates.

Presence of Co-contaminants: The presence of other pollutants can have inhibitory effects on phthalate degradation. epa.gov Conversely, the presence of more easily degradable carbon sources might lead to co-metabolism, but can also result in microbes preferentially consuming the simpler substrate.

Table 2: Influence of Environmental Factors on Phthalate Degradation

Factor Influence on Biodegradability Example/Observation Reference
Alkyl Chain Length Inverse relationship; shorter chains degrade faster. DEP and DBP are more easily biodegraded than DEHP and dicyclohexyl phthalate (DCP). epa.gov
Temperature Degradation increases up to an optimum (e.g., 30-34°C). Complete degradation of a phthalate mixture by Gordonia sp. was achieved at 30°C. nih.gov
pH Optimal degradation typically occurs in the neutral to slightly alkaline range (pH 6.0-8.0). Gordonia sp. showed very high degradation in the pH range of 6.0–8.0. nih.gov
Initial Concentration Can be inhibitory at high levels. Degradation of DEHP by Nocardia asteroides was optimal at 400 mg/L. nih.gov

Note: This table summarizes general findings for various phthalate esters, as specific data for this compound is limited.

Molecular Structure and Chain Length Effects

The molecular structure of a phthalate ester, specifically the nature of its alkyl side chains, is a primary determinant of its susceptibility to biodegradation. The degradation of phthalates generally begins with the hydrolysis of the two ester bonds. nih.gov This process typically occurs sequentially, first forming the monoester and an alcohol, followed by the hydrolysis of the second ester bond to yield phthalic acid and another alcohol molecule. nih.gov

The presence of bulky and complex alkyl groups, such as the cyclohexylpropyl group in this compound, significantly impacts the rate of this initial hydrolysis. Research on analogous compounds demonstrates that phthalates with complex structures are more challenging to degrade. nih.gov For instance, the introduction of a large cyclohexyl substituent onto a similar diester molecule, a succinate, resulted in a poorer degradation rate by the soil bacterium Rhodococcus rhodocrous compared to unsubstituted succinates. nih.gov This suggests that the steric hindrance posed by the cyclohexyl ring makes it more difficult for microbial esterases to access and cleave the ester linkage.

Studies comparing various phthalate diesters have shown that those with longer and more complex alkyl chains are generally more resistant to biodegradation. nih.govepa.gov For example, two bacterial strains, Sphingomonas sp. (DK4) and Corynebacterium sp. (O18), were found to rapidly degrade phthalates with shorter, linear alkyl chains, while phthalates with longer or cyclic chains, such as dicyclohexyl phthalate (DCP), were poorly degraded. epa.gov This is largely attributed to the lower water solubility of long-chain phthalates, which reduces their bioavailability to microorganisms. nih.gov The metabolism of DCHP to its monoester, monocyclohexyl phthalate (MCHP), has been observed to be several-fold slower than the metabolism of phthalates with shorter, linear chains like dimethyl phthalate (DMP) and diethyl phthalate (DEP) in various biological preparations. cpsc.gov

The general pathway for phthalate degradation involves the removal of the alkyl side chains through hydrolysis, followed by the mineralization of the resulting phthalic acid. nih.govd-nb.info The degradation of the central phthalic acid ring can proceed through several aerobic and anaerobic pathways, often converging on the intermediate protocatechuic acid, which is then further metabolized. nih.govethz.chnih.gov

Table 1: Influence of Alkyl Chain Structure on Phthalate Degradation

Phthalate EsterAlkyl Chain StructureRelative Degradation RateReference
Diethyl phthalate (DEP)Short, linearHigh epa.gov
Di-n-butyl phthalate (DBP)Medium, linearHigh epa.gov
Di-(2-ethylhexyl) phthalate (DEHP)BranchedPoor epa.gov
Dicyclohexyl phthalate (DCP)CyclicPoor epa.govcpsc.gov

Environmental Conditions (e.g., Temperature, pH, Oxygen Availability)

The rate and extent of this compound degradation are significantly influenced by ambient environmental conditions. Temperature, pH, and the availability of oxygen are key factors that control microbial activity and the enzymatic processes involved in breaking down this compound.

Temperature: Microbial degradation of phthalates is generally favored at moderate temperatures. Studies on the degradation of the structurally similar di(2-ethylhexyl) phthalate (DEHP) by various bacterial strains have identified optimal temperatures typically ranging from 30°C to 37°C. While degradation can occur outside this range, the efficiency is often reduced at lower or higher temperatures.

pH: The pH of the environment affects both the microbial consortia and the activity of the specific enzymes responsible for phthalate hydrolysis. For many phthalate-degrading bacteria, the optimal pH for degradation is near neutral (pH 7.0), although some strains exhibit high degradation capabilities in slightly acidic or alkaline conditions. For example, a Gordonia alkanivorans strain capable of degrading DEHP showed outstanding performance in a wide pH range of 6.0 to 11.0. proquest.com

Oxygen Availability: The degradation of phthalates can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, but the pathways and rates differ significantly. d-nb.infonih.gov Aerobic degradation is generally faster and more complete. Under anaerobic conditions, the degradation process is much slower. canada.ca For instance, under methanogenic (anaerobic) conditions, the intermediate metabolites of DEHP were degraded, but the parent DEHP molecule remained unaffected over a 330-day period. nih.gov The degradation in soil and sediment is notably slower when oxygen conditions are low. canada.ca

Table 2: Environmental Factors Affecting Phthalate Degradation (Based on DEHP studies)

Environmental FactorOptimal Range/ConditionEffect on DegradationReference
Temperature30-37°CAffects microbial growth and enzyme kinetics. proquest.com
pH6.0-8.0 (strain dependent)Influences enzyme activity and microbial viability. proquest.com
OxygenAerobicAerobic degradation is significantly faster than anaerobic degradation. canada.canih.gov

Microbial Community Dynamics

The transformation of this compound in the environment is dependent on the presence of microbial communities with the appropriate enzymatic machinery. A diverse range of bacteria and fungi have been identified that can degrade various phthalate esters. d-nb.infonih.gov The degradation of complex phthalates often involves the synergistic action of different microbial species within a consortium. d-nb.info

While specific microbes capable of degrading this compound have not been identified, studies on other phthalates provide insight into the types of microorganisms that would likely be involved. Genera such as Rhodococcus, Gordonia, Bacillus, Pseudomonas, and Arthrobacter are frequently cited for their ability to degrade phthalates. d-nb.infoethz.chresearchgate.net For example, a co-culture of Gordonia sp. and Arthrobacter sp. was shown to effectively degrade di-n-octyl phthalate, where one species transformed the initial compound into phthalic acid, which was then degraded by the second species. d-nb.info

The composition and activity of the microbial community can be influenced by the presence of the phthalate itself, which can act as a carbon source for some organisms. nih.gov However, high concentrations of certain phthalates can also inhibit microbial activity. nih.gov The degradation of more recalcitrant phthalates like those with cyclohexyl rings likely requires specialized microbial populations that may be less common in the environment, contributing to their persistence. For instance, microbial associations from the Selenga River and Lake Baikal were shown to degrade DEHP, with an actinomycete of the genus Micromonospora being particularly active. researchgate.net In contrast, spore-forming bacteria and Pseudomonas species were less effective. researchgate.net This highlights the importance of specific microbial taxa in the degradation of complex phthalates.

Environmental Remediation and Management Strategies for Phthalate Ester Contamination

Biotechnological Approaches for Enhanced Degradation

Biotechnological methods are considered cost-effective and environmentally friendly options for the remediation of phthalate-contaminated sites. These techniques utilize the metabolic capabilities of microorganisms to degrade organic contaminants.

Bioremediation relies on the ability of indigenous microbial populations to break down contaminants. In the context of phthalate (B1215562) esters, numerous bacterial and fungal species have been identified that can utilize these compounds as a source of carbon and energy. The general pathway for phthalate degradation involves the initial hydrolysis of the diester to a monoester and an alcohol, followed by the further breakdown of the phthalate monoester.

Bioaugmentation is a strategy that involves introducing specific microorganisms with desired degradation capabilities into a contaminated site to enhance the remediation process. This can be particularly useful in environments where the native microbial population lacks the ability to efficiently degrade the target contaminant. For instance, bacterial strains such as Rhodococcus, Bacillus, and Pseudomonas have shown effectiveness in degrading various phthalate esters and could potentially be applied to sites contaminated with Bis(3-cyclohexylpropyl) phthalate.

Remediation TechniqueKey MicroorganismsGeneral Efficacy for PhthalatesPotential Applicability to this compound
Bioremediation Indigenous bacteria and fungiVariable, depends on environmental conditions and microbial populationHigh, assuming similar metabolic pathways
Bioaugmentation Rhodococcus, Bacillus, PseudomonasCan significantly increase degradation ratesHigh, selected strains would likely degrade the compound

Composting is a bioremediation technique that has proven effective for treating soil contaminated with a variety of organic pollutants, including phthalate esters. This process involves mixing the contaminated soil with organic materials such as agricultural waste, manure, or sludge to create a compost pile. The microbial activity within the compost pile generates heat, which can accelerate the degradation of contaminants.

The effectiveness of composting for phthalate removal is influenced by several factors, including temperature, moisture content, aeration, and the composition of the compost mixture. Studies on other phthalates have shown removal efficiencies ranging from 25% to over 90%. researchgate.net The thermophilic phase of composting, where temperatures can reach 55-65°C, is often the most effective period for phthalate degradation. It is anticipated that composting would be a viable strategy for soil contaminated with this compound.

Composting ParameterOptimal Range for Phthalate Degradation
Temperature 55-65°C (Thermophilic phase)
Moisture Content 50-60%
C/N Ratio 25:1 to 30:1
pH 6.5-8.0

Advanced Oxidation Processes (AOPs) for Phthalate Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down a wide range of organic compounds, including phthalate esters.

Common AOPs include ozonation, UV/H₂O₂, and Fenton's reagent (Fe²⁺ + H₂O₂). These processes can achieve high removal efficiencies for various phthalates. For example, the UV/O₃ process has been shown to significantly improve the degradation of di-2-ethylhexyl phthalate (DEHP), a commonly studied phthalate, with removal efficiencies reaching up to 80-93% under certain conditions. The degradation of phthalates by AOPs typically involves the cleavage of the ester bonds and the oxidation of the aromatic ring, leading to the formation of smaller, more biodegradable compounds and ultimately, carbon dioxide and water. While specific studies on this compound are lacking, it is expected that AOPs would be an effective treatment method.

AOP MethodOxidizing Agent(s)Typical Phthalate Removal Efficiency
Ozonation (O₃) Ozone, Hydroxyl radicals50-74%
UV/H₂O₂ Hydroxyl radicals>90%
UV/O₃ Ozone, Hydroxyl radicals80-93%
Fenton's Reagent Hydroxyl radicals>90%

Integrative Remediation Technologies

Integrative remediation technologies involve the combination of two or more remediation techniques to achieve a more effective and complete removal of contaminants. This approach can be particularly beneficial for complex contamination scenarios where a single technology may not be sufficient.

For phthalate-contaminated sites, an integrative strategy could involve the use of a chemical method like AOPs to pre-treat contaminated water to break down the phthalate esters into more biodegradable intermediates. This treated water could then be subjected to a biological treatment method, such as a bioreactor containing specialized microorganisms, to complete the degradation process.

In the case of soil contamination, a combination of physical and biological methods could be employed. For example, soil washing could be used to extract the phthalates from the soil matrix, followed by treatment of the resulting liquid with AOPs or bioremediation. Alternatively, bioaugmentation could be combined with composting to enhance the degradation of persistent phthalates in soil. The selection of an appropriate integrative strategy would depend on the specific characteristics of the contaminated site, the concentration of this compound, and the remediation goals.

Computational and Modeling Approaches in Phthalate Ester Research

Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate Prediction

There is no specific information available in the searched literature regarding the use of Quantitative Structure-Activity Relationships (QSARs) to predict the environmental fate of Bis(3-cyclohexylpropyl) phthalate (B1215562).

Molecular Dynamics and Reaction Pathway Modeling for Degradation

Specific studies on molecular dynamics and reaction pathway modeling for the degradation of Bis(3-cyclohexylpropyl) phthalate are not present in the available search results.

Environmental Fate Models for Phthalate Ester Distribution

While general environmental fate models exist for phthalate esters, their specific application and the resulting distribution predictions for this compound are not detailed in the searched scientific literature.

Future Research Directions and Emerging Challenges in Bis 3 Cyclohexylpropyl Phthalate Studies

Development of Next-Generation Analytical Platforms for Trace Analysis

A significant challenge in understanding the environmental footprint of Bis(3-cyclohexylpropyl) phthalate (B1215562) is the detection of trace amounts in complex matrices like water, soil, and biological tissues. While standard methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely used, the future lies in developing more sensitive, rapid, and field-deployable analytical platforms. ijres.orgmdpi.com

Emerging research focuses on several key areas:

Advanced Chromatographic Techniques: The on-line coupling of liquid chromatography with gas chromatography (LC-GC) represents a powerful, automated tool for trace-level analysis in complex samples, minimizing sample pretreatment. mdpi.com Techniques like Ultra-High-Performance Liquid Chromatography (UPLC) offer faster analysis times and better resolution. ijres.org

High-Resolution Mass Spectrometry (HRMS): Moving beyond traditional MS, HRMS provides greater specificity and sensitivity, which is crucial for identifying unknown metabolites and transformation products of Bis(3-cyclohexylpropyl) phthalate in environmental samples.

Biosensors and Nanotechnology: There is an urgent need for technologies that can detect phthalates directly in the field. miami.edu Research is underway to develop novel biosensors, potentially using peptides with high affinity for phthalates or magnetic ionic liquids as direct extractants. miami.edu Nanotechnology-based approaches, such as using nanomaterials to absorb and break down phthalates, also show promise for both detection and remediation. bohrium.com

Multi-Attribute Monitoring: Future platforms will likely integrate multi-attribute monitoring, combining different analytical techniques to simultaneously measure various phthalates and their metabolites, providing a more holistic view of contamination. nih.gov

Table 1: Comparison of Current and Next-Generation Analytical Techniques for Phthalate Analysis

FeatureCurrent Standard Methods (GC-MS, HPLC)Next-Generation Platforms (LC-GC-MS, UPLC, HRMS, Biosensors)
Sensitivity Parts-per-billion (ppb) to parts-per-million (ppm) range. cdc.govPotential for parts-per-trillion (ppt) or lower detection limits. mdpi.com
Portability Primarily lab-based instrumentation. ijres.orgDevelopment of portable, field-deployable biosensors. miami.edu
Speed Can be time-consuming due to sample preparation. researchgate.netFaster analysis times, real-time monitoring capabilities. nih.gov
Automation Varies; some steps can be automated.High degree of automation, reducing manual error. mdpi.com
Specificity Good, but can have interferences in complex matrices. cdc.govHigh specificity and ability to identify unknown compounds. nih.gov

Elucidation of Novel Microbial Degradation Pathways and Enzyme Systems

Bioremediation, using microorganisms to break down pollutants, is a key strategy for managing phthalate contamination. asm.org While the degradation of common phthalates like Di(2-ethylhexyl) phthalate (DEHP) has been studied, the specific pathways for this compound are largely unknown. Future research must focus on identifying and characterizing the microbes and enzymes capable of its degradation.

Key research objectives include:

Isolating Novel Microorganisms: A critical step is to isolate new bacterial and fungal strains from contaminated environments that can tolerate and degrade high concentrations of structurally complex phthalates like this compound. nih.gov Synthetic bacterial consortia, where different species work cooperatively, have shown enhanced degradation efficiency for other phthalates and represent a promising avenue. nih.gov

Identifying Key Enzymes: The breakdown of phthalates is typically a stepwise process involving different enzymes. nih.gov Esterases (including carboxylesterases, lipases, and cutinases) are crucial for the initial hydrolysis of the ester bonds, yielding phthalic acid and the corresponding alcohol. nih.govnih.gov Subsequently, dioxygenases catalyze the opening of the aromatic ring, a key step in mineralization. researchgate.net Research needs to identify the specific hydrolases and oxygenases that act on this compound.

Genomic and Metagenomic Approaches: Modern "omic" techniques are essential for this work. Genomic, functional metagenomic, and metaproteomic strategies can help discover novel enzymes from the environment without the need to culture the microbes first. nih.gov

Understanding Degradation Pathways: Phthalate degradation can proceed through different metabolic routes, including aerobic and anaerobic pathways. asm.org For instance, aerobic degradation often involves dioxygenases to form protocatechuic acid, while anaerobic pathways can involve the formation of benzoyl-CoA. asm.orgnih.gov Elucidating the specific intermediates and end-products of this compound degradation is crucial for assessing the effectiveness and safety of bioremediation.

Table 2: Key Enzyme Classes in Phthalate Ester Degradation

Enzyme ClassFunction in Phthalate DegradationResearch Focus for this compound
Esterases/Hydrolases Hydrolyze the two ester bonds, releasing the alcohol side-chains and phthalic acid. nih.govIdentifying specific esterases that can accommodate the bulky cyclohexylpropyl side-chains.
Dioxygenases Catalyze the oxidative cleavage of the phthalate aromatic ring, a critical step for complete breakdown. researchgate.netCharacterizing the dioxygenase systems effective on the phthalic acid moiety derived from the parent compound.
Dehydrogenases Involved in the further metabolism of intermediates formed after ring cleavage. researchgate.netMapping the full degradation pathway and the enzymes involved in subsequent steps.
CoA Ligases/Transferases Key enzymes in anaerobic degradation pathways, activating phthalate to phthaloyl-CoA. asm.orgInvestigating the potential for anaerobic degradation and identifying the relevant enzyme systems.

Global Monitoring Programs for Phthalate Ester Prevalence

Assessing the true scale of environmental contamination requires coordinated, large-scale monitoring. While programs exist for legacy pollutants, many emerging contaminants, including specific phthalates like this compound, are not consistently monitored.

Expanding Chemical Surveillance: National and international biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES), have been invaluable in tracking human exposure to common phthalates by measuring their metabolites in urine. nih.govmedrxiv.org A major challenge is to expand these programs to include a wider range of phthalates and their modern substitutes.

Addressing Geographic Gaps: There is a significant lack of monitoring data from many regions of the world, particularly in developing nations where industrial production and waste management practices may lead to higher environmental releases. medrxiv.org Establishing global monitoring networks is essential for understanding transboundary pollution and identifying global hotspots. canada.ca

Monitoring Diverse Environmental Compartments: Phthalates are found in air, water, soil, sediment, and biota. researchgate.net Comprehensive monitoring programs must sample all relevant environmental media to build accurate models of their fate and transport. The prevalence of phthalates has been reported in various aquatic ecosystems, with concentrations of some common phthalates exceeding environmental quality standards. frontiersin.org

Long-Term Trend Analysis: Continuous, long-term monitoring is crucial to evaluate the effectiveness of regulations and risk management actions. frontiersin.org Such data can reveal whether a shift away from one phthalate, like DEHP, leads to an increase in the prevalence of its substitutes, highlighting the dynamic nature of chemical exposure. medrxiv.org

Q & A

Basic Research Questions

Q. What are the optimal chromatographic methods for detecting Bis(3-cyclohexylpropyl) phthalate in environmental or biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selected-ion monitoring (SIM) is recommended for precise quantification. Use deuterated internal standards (e.g., Bis(2-ethylhexyl) phthalate-d₄ or -d₃₈ ) to correct for matrix effects and ionization efficiency. Retention times and SIM ions should be calibrated against reference standards. For complex matrices, solid-phase extraction (SPE) with C18 cartridges can enhance sensitivity .

Q. How can the stability of this compound be evaluated under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation products via high-performance liquid chromatography (HPLC) paired with UV-Vis or tandem MS detection. Compare results to known phthalate degradation pathways, such as hydrolysis of ester bonds or oxidation of cyclohexyl groups .

Advanced Research Questions

Q. What experimental models are suitable for assessing the reproductive toxicity of this compound?

  • Methodological Answer : Use in vitro models (e.g., human placental cell lines or zebrafish embryos) to evaluate endocrine disruption potential. Measure biomarkers like steroid hormone levels (e.g., estradiol, testosterone) and receptor-binding affinity. For in vivo studies, employ OECD Guideline 443 (extended one-generation reproductive toxicity study) with dose-response analysis. Note that cyclohexyl substituents may alter metabolic pathways compared to linear-chain phthalates like DEHP, requiring tailored metabolite profiling .

Q. How can conflicting data on the environmental persistence of this compound be resolved?

  • Methodological Answer : Perform comparative studies under standardized OECD 301/302 biodegradation protocols. Analyze half-life variability using aquatic microcosms with controlled microbial communities. To address contradictory results, validate findings across multiple labs and include positive controls (e.g., DEHP) for benchmarking. Consider the compound’s low water solubility and high log Kow (estimated >8) when interpreting adsorption to organic matter in sediment .

Q. What strategies mitigate cross-contamination in trace-level analysis of this compound?

  • Methodological Answer : Implement strict procedural controls:

  • Use glassware pre-rinsed with hexane/acetone to remove plasticizers.
  • Avoid PVC-containing lab equipment (e.g., tubing, seals).
  • Include blank samples in every batch to detect background contamination.
  • Employ isotope dilution mass spectrometry with deuterated analogs to distinguish target analytes from interfering phthalates .

Data Gaps and Research Design Considerations

Q. What are the critical data gaps in understanding the metabolic fate of this compound?

  • Methodological Answer : Current data are extrapolated from structurally similar phthalates (e.g., DEHP). Prioritize in vitro hepatic microsomal assays to identify primary metabolites (e.g., mono-cyclohexylpropyl phthalate) and phase II conjugates. Use high-resolution MS (HRMS) for untargeted metabolomics. Compare metabolic pathways across species (rat vs. human) to refine extrapolation models .

Q. How should researchers design studies to evaluate the cumulative risk of this compound with co-occurring pollutants?

  • Methodological Answer : Apply the Aggregate Exposure Pathway (AEP) framework:

  • Characterize co-exposure to other phthalates or persistent organic pollutants (POPs) via biomonitoring.
  • Use factorial experimental designs to test additive/synergistic effects on endpoints like oxidative stress or gene expression.
  • Incorporate probabilistic modeling to account for population variability in exposure scenarios .

Tables for Methodological Reference

Analytical Parameter Recommended Technique Key Considerations
Detection LimitGC-MS with SIMUse ³¹³ m/z for phthalate backbone ions
QuantificationIsotope Dilution MSDeuterated internal standards (e.g., d₄ or d₃₈)
Matrix CleanupC18 SPE CartridgesPre-elute with 5 mL methanol to remove interferences

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.